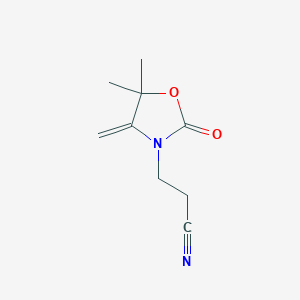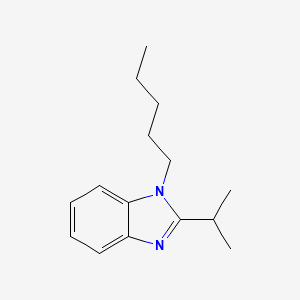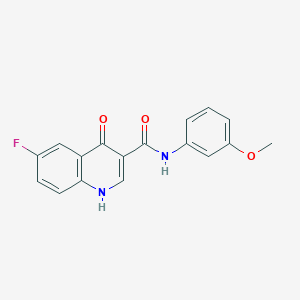
3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile is a complex organic compound featuring an oxazolidinone ring with a nitrile group. This compound is notable for its unique structure, which includes a highly reactive methylene group and a nitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of isopropanolamine, formaldehyde, and 1,1,3,3-tetramethylguanidine.
Reaction Setup: Isopropanolamine and 1,1,3,3-tetramethylguanidine are added to a four-neck flask equipped with an electric stirrer and a condenser. Formaldehyde solution is then slowly added in an ice-water bath.
Reaction Conditions: The mixture is maintained at a specific temperature for about 4 hours, followed by cooling to room temperature.
Product Isolation: The final product is obtained by distillation under reduced pressure to remove water, yielding 3,3’-methylene-bis(5-methyl oxazoline) as an intermediate.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxazolidinone derivatives.
Reduction: Amines.
Substitution: Substituted oxazolidinones.
科学研究应用
3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling and metabolism.
相似化合物的比较
Similar Compounds
3-(2-oxo-1,3-oxazolidin-3-yl)propanenitrile: A structurally related compound with similar reactivity.
1-(2,2,3-trimethyl-1,3-oxazolidin-5-yl)-butane-1,2,3,4-tetrol: Another oxazolidinone derivative with distinct properties.
Uniqueness
3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile is unique due to its highly reactive methylene group and nitrile functionality, which provide versatility in synthetic applications and potential for diverse biological activities.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
3-(5,5-dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile |
InChI |
InChI=1S/C9H12N2O2/c1-7-9(2,3)13-8(12)11(7)6-4-5-10/h1,4,6H2,2-3H3 |
InChI 键 |
NTRAPRWNPNMFBY-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=C)N(C(=O)O1)CCC#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15000707.png)
![Tert-butyl {2-methyl-1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]butyl}carbamate](/img/structure/B15000709.png)
![3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B15000711.png)
![6'-Amino-3'-propyl-2'H-7,8-dioxaspiro[bicyclo[3.2.1]octane-2,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B15000740.png)
![{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}(9H-xanthen-9-yl)methanone](/img/structure/B15000742.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B15000755.png)
![4-({3-[5-(4-Methylphenyl)furan-2-yl]propanoyl}amino)benzoic acid](/img/structure/B15000763.png)
![3-(4-Fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15000767.png)
![N-(3-Pyridinylmethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-2-carboxamide](/img/structure/B15000768.png)
![(4Z)-2-(3,5-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one](/img/structure/B15000773.png)

![7-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B15000790.png)

![2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B15000800.png)
